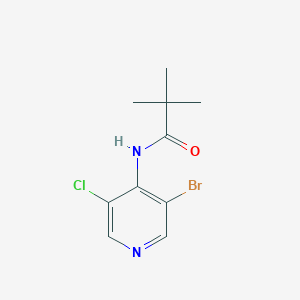

N-(3-Bromo-5-chloropyridin-4-yl)pivalamide

Description

N-(3-Bromo-5-chloropyridin-4-yl)pivalamide is a pyridine derivative featuring a pivalamide group (-C(O)NHC(CH₃)₃) at position 4, a bromine atom at position 3, and a chlorine atom at position 5 on the pyridine ring. This compound is structurally notable for its halogenated substitutions and bulky tert-butyl moiety, which influence its physicochemical properties, such as solubility, steric hindrance, and reactivity.

Properties

Molecular Formula |

C10H12BrClN2O |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

N-(3-bromo-5-chloropyridin-4-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C10H12BrClN2O/c1-10(2,3)9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |

InChI Key |

PJFDDOZIWHMBIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-5-chloropyridine, which is then reacted with pivaloyl chloride in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of N-(3-Bromo-5-chloropyridin-4-yl)pivalamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and confirm the structure of the final product .

Chemical Reactions Analysis

Reactivity in Arylation Reactions

The compound’s pyridine ring and halogen substituents influence its participation in direct arylation . Key findings from catalytic studies include:

-

Substituent Effects : Electron-donating groups (e.g., methyl) at the 3-position of pyridine enhance reaction efficiency. For example, a 3-methyl substituent increased conversion to 85% in Ru-catalyzed arylation .

-

Halogen Impact : Bromine and chlorine substituents may modulate electronic effects, though specific data for this compound is limited. Related studies show arylboronates react efficiently with benzylic amines under Ru catalysis .

| Substituent | Conversion | Yield | Key Insight |

|---|---|---|---|

| H (unsubstituted) | 9% | NA | Poor directing group |

| CH₃ (3-methyl) | 85% | 64% | Enhanced reactivity |

| CF₃ (3-trifluoromethyl) | 90% | 78% | High efficiency |

| Ph (3-phenyl) | 100% | 90% | Optimal performance |

Mechanistic Insights

The compound’s pyridine ring and substituents critically influence its reactivity:

-

Halogen Effects : Bromine and chlorine act as electron-withdrawing groups, potentially stabilizing intermediates in substitution reactions.

-

Pyridine Ring : The aromatic nitrogen may participate in metal coordination during catalytic cycles (e.g., Ru catalysis in arylation) .

-

Pivalamide Group : The bulky tert-butyl group may enhance stability or solubility, aiding reaction efficiency .

Scientific Research Applications

N-(3-Bromo-5-chloropyridin-4-yl)pivalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-chloropyridin-4-yl)pivalamide involves its interaction with specific molecular targets. The presence of halogen atoms and the pivalamide group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning : Bromine at position 3 (as in the target compound) is less common than at positions 2 or 5 in related derivatives. This may influence electronic effects and regioselectivity in further reactions .

- Functional Group Diversity : The presence of hydroxyl, formyl, or benzamide groups in analogs (vs. pivalamide) alters solubility and biological activity. For example, Roflumilast Related Compound E’s benzamide group enhances pharmaceutical relevance .

Physicochemical and Reactivity Profiles

Biological Activity

N-(3-Bromo-5-chloropyridin-4-yl)pivalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, alongside a pivalamide group. This structural configuration may influence its interaction with biological targets.

The compound has been studied primarily for its role as an inhibitor of certain kinases involved in inflammatory and degenerative processes. The following key points summarize its mechanism:

- Kinase Inhibition : It has been shown to inhibit the activity of serine/threonine kinases, which play crucial roles in various signaling pathways related to inflammation and cellular stress responses .

- Selectivity : Modifications in the molecular structure can shift selectivity between different kinases, such as p38α MAPK and JNK3. This selectivity is critical for reducing off-target effects while maximizing therapeutic efficacy .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against specific targets:

- IC50 Values : The compound exhibited low nanomolar IC50 values against JNK3 and p38α MAPK, indicating potent inhibitory activity. For instance, one study reported an IC50 value of 24 nM for JNK3 .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | JNK3 | 24 |

| This compound | p38α MAPK | 17 |

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound:

- Animal Models : Research involving animal models of arthritis showed that treatment with this compound led to significant reductions in inflammatory markers and improved joint function .

Case Studies

- Rheumatoid Arthritis Model : In a study examining the effects on rheumatoid arthritis, this compound was found to inhibit pro-inflammatory cytokine production effectively. This suggests its potential utility in treating inflammatory diseases .

- Cancer Research : Another investigation highlighted its ability to inhibit tumor growth in xenograft models by targeting pathways involved in cell proliferation and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.